molecular formula C16H16N4OS B2490224 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034521-88-3

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2490224
CAS No.: 2034521-88-3
M. Wt: 312.39
InChI Key: GNCRDSPWJYYCLF-UHFFFAOYSA-N
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Description

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.39. The purity is usually 95%.
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Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound's structure includes a pyrazole ring, a pyridine moiety, and a thiophene group, which contribute to its biological activity. The molecular formula is C17H20N4OSC_{17}H_{20}N_4OS, with a molecular weight of approximately 344.43 g/mol.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a related pyrazole compound demonstrated minimum inhibitory concentrations (MIC) against various pathogens, including Staphylococcus aureus and Escherichia coli. The MIC values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial activity .

Compound MIC (μg/mL) Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Escherichia coli

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. One study reported that compounds similar to this compound exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the compound may be effective in treating inflammatory conditions.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit key enzymes involved in inflammatory pathways or modulate receptor signaling, leading to reduced inflammation and microbial resistance .

Study on Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating chronic infections .

Anti-inflammatory Evaluation

Another study evaluated the anti-inflammatory effects of similar pyrazole compounds using carrageenan-induced edema models in mice. The results showed significant reduction in swelling and pain, indicating strong analgesic properties alongside anti-inflammatory effects .

Properties

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c1-20-11-13(10-19-20)16-12(4-2-6-17-16)9-18-15(21)8-14-5-3-7-22-14/h2-7,10-11H,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCRDSPWJYYCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.